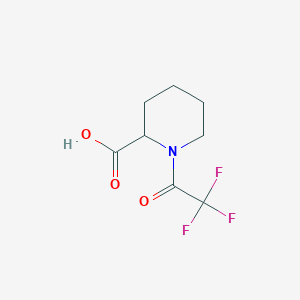

1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid

Description

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a trifluoroacetyl group at the nitrogen atom and a carboxylic acid substituent at the C2 position. This compound (CAS: 1567892-21-0) is characterized by its molecular weight of 225.17 g/mol and a purity of 98% when supplied by Fluorochem . Its primary applications include use as a synthetic intermediate in pharmaceutical research, particularly in peptide chemistry where the trifluoroacetyl group acts as a protective moiety for amines .

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXWNJBAQWRECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid can be synthesized through a multi-step process involving the reaction of piperidine with trifluoroacetic anhydride. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes or receptors, modulating their activity. The compound’s fluorinated nature enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: C2 vs. C4 Carboxylic Acid Derivatives

The C4 positional isomer, 1-(2,2,2-trifluoroacetyl)-4-piperidinecarboxylic acid (CAS: 126501-70-0), shares the same molecular weight (225.17 g/mol) but differs in the carboxylic acid group’s position on the piperidine ring. Key distinctions include:

Substituent Variations: Trifluoroacetyl vs. Other Functional Groups

Trifluoroethoxycarbonyl Derivatives

- 1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-2-carboxylic acid replaces the trifluoroacetyl group with a trifluoroethoxycarbonyl moiety.

- 1-[(2,2,2-Trichloroethoxy)carbonyl]piperidine-2-carboxylic acid (CAS: 347386-19-0) introduces trichloroethoxy, which increases steric hindrance and lipophilicity, affecting solubility and metabolic profiles .

Sulfonyl and Acyl Variants

- 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CAS: 223562-16-1) features a sulfonyl group, enhancing hydrogen-bonding capacity and altering solubility compared to the trifluoroacetyl group .

- 1-Propanoylpiperidine-2-carboxylic acid (from metabolic studies) lacks fluorine atoms, resulting in reduced electron-withdrawing effects and distinct infrared spectral profiles .

Ring Size Variations: Piperidine vs. Pyrrolidine

- (R)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS: 134454-19-6) replaces the six-membered piperidine ring with a five-membered pyrrolidine.

Stereochemical Considerations

The (R)-enantiomer of 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid is notably more expensive (€1,937/g) than racemic or non-chiral analogs, reflecting the complexity of enantioselective synthesis . Stereochemistry can critically influence binding affinity in drug targets, making this enantiomer valuable in asymmetric catalysis or medicinal chemistry .

Biological Activity

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemical research. Its unique trifluoroacetyl group enhances its interaction with various biomolecules, making it a candidate for diverse applications.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid moiety. This structure contributes to its reactivity and ability to form interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to bind to specific receptors and enzymes. The trifluoroacetyl group enhances binding affinity due to strong interactions with functional groups in target biomolecules. This binding can modulate the activity of various receptors, including GABA receptors, which are crucial in neurotransmission.

Biological Activities

This compound has been investigated for several biological activities:

- Anticonvulsant Effects : Research indicates that this compound may modulate neuronal excitability, potentially offering therapeutic benefits in seizure disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, contributing to its potential use in treating inflammatory conditions.

- Antiviral Activity : Some derivatives of piperidine compounds have shown antiviral properties against influenza viruses, indicating possible applications in antiviral drug development .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and their derivatives. Here are some notable findings:

- Case Study on Antiviral Activity : A study highlighted the antiviral efficacy of fluorinated piperidine derivatives against influenza A/H1N1 virus, where one compound demonstrated an EC50 value of 7.4 µM with a CC50 value of 44 µM .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Fluorinated derivative | 7.4 | 44 | 5.95 |

- Biochemical Probes : The compound has been utilized in synthesizing photoreactive probes that can differentiate binding sites on GABA receptor antagonists. This application underscores its utility in understanding receptor dynamics.

Metabolic Pathways

The metabolic pathways involving this compound include:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in hydroxyl derivatives.

- Substitution : Generating various substituted piperidine derivatives.

Q & A

Q. What are the established synthetic routes for 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves trifluoroacetylation of piperidine-2-carboxylic acid derivatives. A common approach includes:

- Step 1: Protection of the piperidine nitrogen using a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) under anhydrous conditions .

- Step 2: Optimization of reaction time (4–6 hours) and temperature (0–25°C) to minimize side reactions.

- Step 3: Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Key parameters affecting yield include stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to trifluoroacetylating agent), solvent choice (e.g., dichloromethane or THF), and exclusion of moisture. Evidence from analogous trifluoroacetylated compounds suggests yields ranging from 60–85% under optimized conditions .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 225.17 (C₈H₁₀F₃NO₃) with fragmentation patterns consistent with loss of CO₂ (44 Da) or CF₃CO (97 Da) .

- FT-IR: Peaks at ~1720 cm⁻¹ (C=O stretch of trifluoroacetyl) and ~2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the trifluoroacetyl group.

- Decomposition Risks: Exposure to moisture or protic solvents can hydrolyze the trifluoroacetyl group, forming piperidine-2-carboxylic acid and trifluoroacetic acid. Thermal decomposition above 150°C may release toxic gases (e.g., HF, CO) .

- Monitoring Stability: Regular HPLC or TLC analysis (Rf ~0.3–0.5 in ethyl acetate/hexane) to detect degradation products.

Advanced Research Questions

Q. What mechanisms underlie the reactivity of the trifluoroacetyl group in piperidine-2-carboxylic acid derivatives during nucleophilic substitution?

Methodological Answer: The electron-withdrawing trifluoroacetyl group increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack. Key mechanistic insights:

- Kinetic Studies: Pseudo-first-order kinetics under basic conditions (e.g., NaOH) reveal rate dependence on nucleophile concentration (e.g., amines, alcohols).

- Catalysis: Lewis acids (e.g., ZnCl₂) enhance reactivity by polarizing the carbonyl group. Computational studies (DFT) suggest transition states with partial negative charge on the attacking nucleophile .

- Side Reactions: Competing hydrolysis can be suppressed using anhydrous solvents (e.g., DMF) and controlled pH (<7) .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) or receptors. The trifluoroacetyl group may form hydrogen bonds with catalytic residues (e.g., serine in esterases).

- Molecular Dynamics (MD): Simulate solvated systems (e.g., water/ethanol) to assess stability of ligand-target complexes. Parameters include RMSD (<2 Å) and binding free energy (ΔG < –6 kcal/mol).

- QSAR Models: Correlate substituent effects (e.g., fluorine electronegativity) with inhibitory activity using regression analysis .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

- Meta-Analysis: Systematically compare datasets for variables such as assay type (e.g., cell-free vs. cellular), concentration ranges, and control conditions.

- Dose-Response Curves: Re-evaluate EC₅₀/IC₅₀ values using standardized protocols (e.g., Hill slope consistency).

- Structural Analogues: Test derivatives (e.g., acetyl vs. trifluoroacetyl) to isolate the role of the trifluoromethyl group.

- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.